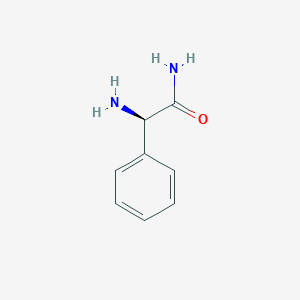

(R)-2-Amino-2-phenylacetamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-amino-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H2,10,11)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYRSYYOVDHSPG-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30215140 | |

| Record name | D-Phenylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6485-67-2 | |

| Record name | D-Phenylglycine amide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6485-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Phenylglycinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006485672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Phenylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-amino-2-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2R)-2-Amino-2-phenylacetamid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-PHENYLGLYCINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NDY0KO51E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for R 2 Amino 2 Phenylacetamide

Enantioselective Synthesis Strategies for (R)-2-Amino-2-phenylacetamide

The production of single-enantiomer pharmaceuticals is critical, as different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles. Enantioselective synthesis aims to produce a specific enantiomer, in this case, this compound, in high excess over its counterpart, (S)-2-Amino-2-phenylacetamide. These strategies are broadly categorized into asymmetric catalysis and biocatalysis.

Asymmetric Catalysis in the Preparation of this compound

Asymmetric catalysis utilizes chiral catalysts to direct a chemical reaction towards the formation of a specific enantiomer. This approach is highly efficient, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomerically enriched product.

The success of asymmetric catalysis heavily relies on the design of the chiral ligand. mdpi.com These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. mdpi.com Amino acids and peptides are often used as scaffolds for creating diverse and effective chiral ligands. mdpi.com The design process often involves creating and screening libraries of ligands to identify the optimal structure for a specific transformation. mdpi.comjst.go.jp For instance, chiral phosphine (B1218219) dipeptide ligands have been shown to be effective in copper-catalyzed asymmetric conjugate additions. mdpi.com The optimization of these ligands, including their steric and electronic properties, is crucial for achieving high enantioselectivity and reaction yields. mdpi.com

Transition metal catalysis is a powerful tool for the synthesis of chiral amines and amides. researchgate.net Catalytic hydrogenation and reductive amination are two prominent methods for preparing this compound.

Asymmetric Hydrogenation: This method involves the enantioselective reduction of a prochiral precursor, such as an enamide or imine. smolecule.com For example, the asymmetric hydrogenation of (Z)-α-acetamidocinnamic acid using a Ruthenium catalyst complexed with a chiral BINAP ligand affords this compound in high yield and excellent enantiomeric excess. Similarly, Rhodium and Iridium complexes with chiral ligands like MeO-Biphep and Walphos have been successfully employed in the hydrogenation of α-hydrazono phosphonates and hydrazones to produce chiral phenylglycine derivatives. smolecule.com

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Yield | Conditions | Source |

| Ru(BINAP) | (Z)-α-Acetamidocinnamic acid | This compound | >98% [R] | 92-95% | Methanol (B129727), 50 bar H₂, 50°C | |

| Rh/Ir + Chiral Ligand | α-Hydrazono phosphonate | (R)-Phenylglycine | 95-96% | - | H₂, 50-100 psi | smolecule.com |

Reductive Amination: The reductive amination of 2-phenyl-2-oxoacetamide using a chiral catalyst provides another route to this compound. The Corey-Bakshi-Shibata (CBS) catalyst, a chiral oxazaborolidine, in the presence of a reducing agent like borane-THF, can achieve high enantioselectivity.

| Catalyst | Reducing Agent | Substrate | Product | Enantiomeric Excess (ee) | Yield | Conditions | Source |

| (S)-CBS | BH₃·THF | 2-Phenyl-2-oxoacetamide | This compound | 96% | 88% | Tetrahydrofuran, -20°C |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. gla.ac.uk These catalysts are often less toxic, cheaper, and more stable under aerobic conditions. gla.ac.uk For the synthesis of noncanonical α-amino acids, organocatalytic methods like the Strecker and Ugi reactions have been explored. rsc.org While these reactions can be highly effective, achieving high enantioselectivity often requires careful catalyst design and optimization. rsc.org For instance, in the Strecker reaction, chiral thiourea (B124793) derivatives have been developed as organocatalysts to promote enantioselective cyanation of imines. rsc.org Similarly, chiral phosphoric acids and their derivatives have been used to catalyze asymmetric reactions. wiley.com

Transition Metal-Catalyzed Enantioselective Routes

Biocatalytic Synthesis of this compound

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high chemo-, regio-, and enantioselectivity. pageplace.de These reactions are typically carried out under mild conditions of temperature and pressure. pageplace.de

Enzymatic resolution is a widely used method for separating a racemic mixture of enantiomers. This technique relies on the ability of an enzyme to selectively react with one enantiomer, leaving the other unreacted.

Kinetic Resolution using Lipases: Lipases are a class of enzymes that can catalyze the hydrolysis or acylation of esters and amides in an enantioselective manner. For instance, Candida antarctica Lipase B (CAL-B) can be used for the kinetic resolution of racemic N-acetyl-2-phenylglycine amide. The enzyme selectively hydrolyzes the (S)-enantiomer, leaving the desired (R)-enantiomer untouched with high enantiomeric purity.

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) of (R)-Product | Conversion | Conditions | Source |

| Candida antarctica Lipase B (CAL-B) | Racemic N-acetyl-2-phenylglycine amide | (R)-N-acetyl-2-phenylglycine amide | 99% | 50% | Phosphate buffer (pH 7.0), 37°C |

Enzymatic Hydrolysis with Nitrilases: Nitrilase enzymes can catalyze the enantioselective hydrolysis of nitriles to produce chiral carboxylic acids or amides. Nitrilases from various microbial sources, such as Pseudomonas fluorescens, have been employed in the synthesis of (R)-phenylglycine amide from racemic phenylglycinonitrile. smolecule.com Dynamic kinetic resolution (DKR) strategies, where the undesired enantiomer is racemized in situ, can be used to achieve yields greater than the theoretical maximum of 50% for a standard kinetic resolution. smolecule.com

| Enzyme Variant | Substrate | Product | Enantiomeric Excess (ee) | Yield | Conditions | Source |

| E. coli ΔpepA (R-selective) | rac-Phenylglycinonitrile | (R)-Phenylglycine | ≥95% | 81% | pH 9.5 | smolecule.com |

Whole-Cell Biotransformations

Whole-cell biotransformation has emerged as a powerful and sustainable strategy for producing chiral compounds. This approach utilizes intact microbial cells, which contain a cascade of enzymes that can catalyze complex reactions with high stereoselectivity, often under mild, aqueous conditions. This method circumvents the need for costly enzyme purification and the external addition of cofactors, as the cellular machinery handles cofactor regeneration. acs.org

While specific data on the direct whole-cell synthesis of this compound is limited in readily available literature, the principles are well-established in related processes. For instance, in the biodegradation of Penicillin G, whole cells of Paracoccus sp. are used to catalyze the hydrolysis of the β-lactam ring, followed by the action of an amide hydrolase to cleave the phenylacetamido group. d-nb.info This demonstrates the capability of whole-cell systems to act on the core structure of the target molecule.

The efficiency of whole-cell catalysis is often measured by its space-time yield (STY), which represents the amount of product formed per unit of volume per day (g·L⁻¹·d⁻¹). High STY is crucial for industrial viability. Research in related biocatalytic reductions to produce chiral molecules has demonstrated impressive efficiencies, which are the goal for processes targeting compounds like this compound.

Table 1: Examples of High-Efficiency Whole-Cell Biotransformations for Chiral Molecules

| Target Molecule | Substrate | Whole-Cell Catalyst | Space-Time Yield (g·L⁻¹·d⁻¹) | Enantiomeric Excess (e.e.) |

| (R)-1-(3-chlorophenyl)-2,2,2-trifluoroethanol | 3-chloro-2,2,2-trifluoroacetophenone | E. coli co-expressing ADH and GDH | 812 | >99% |

| (R)-3-Quinuclidinol | 3-Quinuclidinone | E. coli with fused MlQR and GDH | 916 | 99% |

This table illustrates the high space-time yields and enantioselectivity achievable with whole-cell systems in synthesizing other chiral compounds, highlighting the potential of this methodology. Data sourced from a 2021 review on biocatalytic methods. acs.org

Chiral Auxiliary-Mediated Synthesis of this compound

Chiral auxiliary-mediated synthesis is a classical yet robust method for controlling stereochemistry. In this approach, an enantiomerically pure molecule (the auxiliary) is temporarily attached to a prochiral substrate to direct a subsequent reaction to form one diastereomer preferentially. The auxiliary is then removed, yielding the desired enantiopure product.

A documented pathway for this compound involves the use of an oxazolidinone auxiliary. This method ensures high enantiocontrol during the critical bond-forming steps.

The synthetic sequence proceeds as follows:

Auxiliary Attachment: The chiral auxiliary, such as (R)-4-Benzyl-2-oxazolidinone, is chemically bonded to phenylacetic acid.

Diastereoselective Reaction: An amidation reaction is performed, where the chiral auxiliary directs the approach of the incoming group to create the desired stereocenter.

Auxiliary Removal: The auxiliary is cleaved under hydrolytic conditions, releasing the final product, this compound, with high enantiomeric purity.

Table 2: Chiral Auxiliary Pathway to this compound

| Step | Description | Reagents/Conditions |

| 1 | Auxiliary Attachment | (R)-4-Benzyl-2-oxazolidinone is coupled to phenylacetic acid. |

| 2 | Amidation | The intermediate is reacted with ammonia (B1221849) to generate the amide. |

| 3 | Auxiliary Removal | The auxiliary is removed via hydrolysis under basic conditions to yield the target compound. |

This table outlines the key stages of the chiral auxiliary-mediated synthesis.

Novel Reaction Pathways and Methodologies for this compound Derivatization

This compound is not only a synthetic target but also a versatile starting material for creating more complex molecules. Its functional groups—a primary amine, an amide, and a chiral center—allow for a wide range of chemical modifications.

One significant application is its use as a precursor in the microwave-assisted synthesis of quinazolinones. Furthermore, it serves as a key component in multicomponent reactions, which are highly efficient processes that combine three or more reactants in a single step. The Ugi reaction, for example, can utilize derivatives of the target molecule to produce complex peptide-like structures. A one-pot synthesis of 2-arylamino-2-phenylacetamide derivatives has been developed using zinc oxide nanoparticles (ZnO-NPs) as a catalyst in water, showcasing an atom-economical and environmentally friendly approach. smolecule.com

Interestingly, this compound (also known as (R)-phenylglycine amide) can itself be employed as a chiral auxiliary to direct the stereochemistry of other reactions, demonstrating its utility and value in asymmetric synthesis. scispace.com

Table 3: Ugi Multicomponent Reaction for Derivatization

| Parameter | Details |

| Reaction Type | Ugi Multicomponent Reaction |

| Reactants | α-Amino acid (e.g., phenylglycine), aldehyde, isocyanide |

| Catalyst | Zinc oxide nanoparticles (ZnO-NPs) |

| Solvent | Water |

| Temperature | Room Temperature |

| Yield | Up to 81% for phenylglycine amide derivatives |

This table summarizes the conditions for the Ugi reaction, a powerful tool for derivatizing this compound analogs. smolecule.com

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pharmaceutical intermediates like this compound to enhance sustainability.

Key innovations in the sustainable synthesis of this compound and its analogs include:

Aqueous Reaction Systems: The hydrolysis of imidamide precursors to produce this compound can be performed in an I₂-SDS-water system. Using water as the solvent is a cornerstone of green chemistry.

Electrocatalysis: Electrochemical methods offer a green alternative to traditional reduction or hydrolysis reactions that often rely on hazardous reagents like metal hydrides. Electrocatalytic hydrolysis uses electrons, sourced from electricity, to drive reactions, with water often serving as the hydrogen source, thus minimizing waste. smolecule.com

Sonochemistry: The use of ultrasonic waves can dramatically accelerate reaction rates, increase yields, and reduce energy consumption. ekb.eg This technique has been successfully applied to the synthesis of various heterocyclic compounds and represents a promising green approach for amide synthesis. ekb.eg

Mechanochemistry: This solvent-free technique involves grinding solid reactants together, often in a ball mill, to initiate a chemical reaction. rsc.org It eliminates the need for potentially toxic solvents and can lead to quantitative yields with minimal workup. A mechanochemical Beckmann rearrangement has been developed to produce amides, showcasing a viable green route for related structures. rsc.org

Table 4: Comparison of Traditional vs. Green Synthetic Methodologies

| Parameter | Traditional Methods | Green/Sustainable Methods |

| Reagents | Often use hazardous reductants (e.g., SmI₂, H₂ gas) or stoichiometric reagents. smolecule.com | Utilize catalysts (e.g., ZnO-NPs), biocatalysts, or green electrons (electrolysis). smolecule.com |

| Solvents | Typically rely on volatile organic compounds (VOCs). | Prioritize water, or solvent-free conditions (mechanochemistry). rsc.org |

| Energy | May require high temperatures and pressures for extended periods. | Can be enhanced by microwave or ultrasonic irradiation for efficiency. ekb.eg |

| Waste | Can generate significant amounts of byproducts and waste streams. | Focus on atom economy and reduced waste through catalysis and multicomponent reactions. smolecule.com |

Mechanistic Investigations of Reactions Involving R 2 Amino 2 Phenylacetamide

Elucidation of Reaction Mechanisms for Functionalization of (R)-2-Amino-2-phenylacetamide

The functionalization of this compound can proceed through various pathways, including reactions at the amino group, the amide group, or the alpha-carbon. Mechanistic studies are crucial for understanding the chemoselectivity of these transformations.

A significant area of investigation has been the selective N-arylation of the amide bond in the presence of the more nucleophilic primary amine. In a gold-catalyzed cross-coupling reaction with iodobenzene, this compound was used as a model substrate to study the C-N bond formation. The reaction's chemoselectivity, favoring amide-arylation over amine-arylation, was found to be critically dependent on the presence of a silver salt additive, such as silver(II) bis(trifluoromethanesulfonyl)imide (AgNTf₂).

Computational studies using Density Functional Theory (DFT) have elucidated the role of the silver additive. The calculations revealed that the amine group of 2-amino-2-phenylacetamide (B42336) readily coordinates with the silver salt. This coordination is a highly exothermic process, effectively acting as a transient protection of the more reactive amine group. With the amine coordinated to silver, the less reactive amide group is free to react with the gold(III) intermediate, leading to selective N-arylation at the amide position. In the absence of the silver additive, the reaction pathway with the lower energy barrier favors amine-arylation.

Table 1: Calculated Energy Barriers for Arylation of 2-Amino-2-phenylacetamide

| Reaction Pathway | Catalyst/Additive System | Relative Energy Barrier (kcal/mol) | Predominant Product |

| Amide-Arylation | (Me-Dalphos)AuCl / AgNTf₂ | Lower Barrier | Amide-Arylated Product |

| Amine-Arylation | (Me-Dalphos)AuCl / AgNTf₂ | Higher Barrier | Minor Product |

| Amine-Arylation | (Me-Dalphos)AuCl (No Additive) | 22.6 | Amine-Arylated Product |

| Amide-Arylation | (Me-Dalphos)AuCl (No Additive) | 26.0 | Minor Product |

This interactive table summarizes the calculated energy barriers for the competing arylation pathways, demonstrating the selectivity control exerted by the silver additive.

Other functionalization reactions, such as acylation and alkylation, are also of interest. Acylation typically occurs at the primary amine, which acts as a nucleophile, reacting with acylating agents to form N-acyl derivatives. organic-chemistry.org Alkylation of amides can be more complex, potentially proceeding through either direct N-alkylation or initial O-alkylation followed by a rearrangement to the thermodynamically more stable N-alkylated product. The specific pathway often depends on the alkylating agent and reaction conditions.

Stereochemical Control and Chiral Recognition Mechanisms in this compound Reactions

The stereochemistry of this compound is central to its application in asymmetric synthesis and its interactions with other chiral molecules. Understanding the mechanisms of stereochemical control and chiral recognition is therefore essential.

Chiral recognition is fundamentally based on the formation of transient diastereomeric complexes between a chiral selector and the enantiomers of an analyte. For these interactions to be effective, there must be at least two, and ideally three, distinct points of interaction, a concept known as the three-point interaction model. researchgate.net These interactions can include hydrogen bonds, electrostatic interactions, coordination bonds, and steric or hydrophobic interactions. researchgate.netmdpi.com

A key factor in achieving high enantioselectivity is the structural complementarity between the chiral host and the guest molecule, which allows for significant steric repulsion in one of the diastereomeric complexes, creating a large energy barrier for its formation. researchgate.netnih.gov

The interaction of phenylglycine derivatives with cyclodextrins serves as a well-studied model for the chiral recognition of compounds like this compound. Cyclodextrins are chiral, cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. mdpi.com The chiral recognition mechanism often involves the inclusion of a hydrophobic part of the guest molecule, such as the phenyl group, into the cyclodextrin (B1172386) cavity. mdpi.com Simultaneously, interactions such as hydrogen bonding can occur between the functional groups on the guest (e.g., the amino and amide groups) and the hydroxyl groups on the rim of the cyclodextrin. mdpi.comresearchgate.net

Studies on related acetamides have shown clear evidence for the formation of 1:1 diastereomeric complexes with cyclodextrin derivatives. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can confirm the inclusion of the phenyl ring within the cyclodextrin cavity and identify the specific intermolecular interactions responsible for the chiral discrimination. nih.gov

Table 2: Key Interactions in Chiral Recognition

| Interaction Type | Description | Relevant Moieties on this compound |

| Inclusion Complexation | Insertion of a non-polar group into a host cavity. | Phenyl group |

| Hydrogen Bonding | Electrostatic attraction between H and an electronegative atom (O, N). | Amino group (donor), Amide group (donor/acceptor) |

| Dipole-Dipole Interactions | Forces between polar molecules. | Amide carbonyl group |

| Steric Repulsion | Repulsive forces when atoms are forced too close together. | Spatial arrangement of phenyl, amino, and acetamide (B32628) groups |

This interactive table outlines the primary intermolecular forces that contribute to the chiral recognition of this compound by chiral selectors.

Kinetic and Thermodynamic Profiling of this compound Transformations

The outcome of a chemical reaction involving this compound can be governed by either kinetic or thermodynamic control. wikipedia.org A kinetic product is the one that is formed fastest (i.e., via the pathway with the lowest activation energy), whereas a thermodynamic product is the most stable one (i.e., the one with the lowest Gibbs free energy). wikipedia.orgdalalinstitute.com Reaction conditions such as temperature and reaction time play a crucial role in determining which product predominates. wikipedia.org Lower temperatures and shorter reaction times tend to favor the kinetic product, while higher temperatures and longer reaction times allow the system to reach equilibrium, favoring the thermodynamic product. wikipedia.orgudel.edu

In asymmetric synthesis, where the goal is to produce one enantiomer in excess, reactions are necessarily under some degree of kinetic control, as both enantiomers have the same thermodynamic stability. dalalinstitute.com

Thermodynamic profiling of reactions can be achieved through calorimetry, which measures the heat evolved or absorbed during a chemical process. For instance, studies on solvent-free Knoevenagel condensation reactions, which are mechanistically related to some transformations of carbonyl compounds, have determined the reaction enthalpies (ΔH). researchgate.net These studies show that the formation of intermediates can be significantly exothermic, providing critical data for process safety and scale-up. researchgate.net

Table 3: Example Reaction Enthalpies for Solvent-Free Condensation Reactions researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | ΔH (kJ/mol) |

| Benzaldehyde | Ethyl Acetoacetate | Piperidine | -21.0 |

| Benzaldehyde | Cyanoacetamide | Piperidine | -31.5 |

| p-Chlorobenzaldehyde | Cyanoacetamide | Piperidine | -36.0 |

| Benzaldehyde | Piperidine | - | -46.9 |

This interactive table presents measured reaction enthalpies for representative condensation reactions, illustrating the thermodynamic data obtained from calorimetric studies.

Kinetic profiling involves studying the rate of a reaction and how it is affected by various factors, such as reactant concentrations and temperature. This can provide insight into the reaction mechanism, including the identification of the rate-determining step. For example, kinetic modeling of nickel-catalyzed amide esterification has been used to optimize catalyst loading and improve reaction efficiency. acs.org While not specific to this compound, these approaches demonstrate the power of kinetic analysis in understanding and improving reactions involving amide functional groups. acs.org The study of racemization kinetics can also be important for chiral compounds, revealing the mechanisms and energy barriers associated with the loss of stereochemical integrity.

Applications of R 2 Amino 2 Phenylacetamide in Asymmetric Synthesis and Catalysis

(R)-2-Amino-2-phenylacetamide as a Key Chiral Building Block in Complex Molecule Synthesis

The fundamental structure of this compound, featuring a stereogenic center at the alpha-carbon, makes it an ideal starting material or intermediate for the construction of more elaborate chiral molecules. ambeed.comambeed.combldpharm.com Its amino and acetamide (B32628) functionalities provide reactive handles for a variety of chemical transformations, allowing for its incorporation into larger, more complex structures while retaining the crucial stereochemical information.

Synthesis of Chiral Pharmaceuticals and Agrochemicals (e.g., Boceprevir synthesis)

One of the most notable applications of this compound is its role as a key intermediate in the synthesis of pharmaceuticals. A prominent example is its use in the production of Boceprevir , a protease inhibitor used in the treatment of Hepatitis C. pharmaffiliates.commolaid.com In the synthesis of Boceprevir, this compound, also known as (R)-phenylglycine amide, is utilized as a chiral building block. researchgate.net The synthesis involves a Strecker-type reaction where the (R)-phenylglycine amide auxiliary reacts with an aldehyde in the presence of sodium cyanide and acetic acid to form an aminonitrile with high diastereoselectivity. researchgate.net This intermediate is then further elaborated to construct the final complex structure of Boceprevir. researchgate.net

The use of this compound is not limited to Boceprevir. It serves as a crucial component in the synthesis of various enantiopure α-amino acids and amides, which are fundamental building blocks for a wide range of chiral drugs, aiming for improved therapeutic efficacy and reduced side effects. lookchem.com

Preparation of Optically Active Fine Chemicals

Beyond the pharmaceutical industry, this compound is instrumental in the synthesis of optically active fine chemicals. Its versatile structure allows for a range of modifications, making it a valuable precursor for creating complex organic molecules with specific stereochemistry. This has implications for various sectors, including materials science and agrochemicals, where the chirality of a molecule can significantly influence its properties and activity.

Design and Application of this compound-Derived Chiral Ligands

The amino group of this compound provides a convenient point for modification, enabling the synthesis of a diverse array of chiral ligands for asymmetric catalysis. These ligands can coordinate with metal centers to create catalysts that can induce high levels of enantioselectivity in a variety of chemical reactions.

Ligand Synthesis and Coordination Chemistry

Chiral ligands derived from amino acids and their derivatives, such as this compound, are of significant interest in catalysis. The synthesis of these ligands often involves the functionalization of the amino group to create bidentate or multidentate structures capable of coordinating with transition metals. For instance, peptide-based ligands and mono-N-protected amino acids have been successfully employed as chiral ligands in various metal-catalyzed reactions. mdpi.com The resulting metal complexes possess a well-defined chiral environment around the active site, which is crucial for achieving high enantioselectivity.

Performance in Asymmetric Catalytic Reactions (e.g., hydrogenations, additions)

Chiral ligands derived from amino acid structures have demonstrated remarkable performance in a range of asymmetric catalytic reactions. For example, chiral boro-phosphate catalysts, which can be generated in situ from chiral ligands, have been used for enantioselective hydrogenations. wiley.com Similarly, peptide-based ligands have been shown to be highly effective in ruthenium-catalyzed ketone reductions and copper-catalyzed conjugate additions. mdpi.com While direct examples of ligands derived specifically from this compound in the provided search results are limited, the broader success of amino acid-derived ligands suggests a strong potential for its derivatives in asymmetric catalysis. The development of such ligands could lead to highly efficient and selective catalysts for important transformations like asymmetric hydrogenations and carbon-carbon bond-forming reactions.

Utilization of this compound as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry is established, the auxiliary is removed. This compound can function effectively as a chiral auxiliary.

Computational Chemistry and Theoretical Studies of R 2 Amino 2 Phenylacetamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the electronic structure and predict the reactivity of molecules. cyberleninka.ru These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's chemical behavior.

Theoretical investigations on N-phenylacetamide derivatives and similar structures reveal key electronic properties. xisdxjxsu.asia The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. acs.org A larger gap suggests higher stability and lower reactivity. acs.org

For phenylacetamide derivatives, DFT calculations are used to compute the spatial distribution of these frontier orbitals. cyberleninka.ru Such studies can predict sites of electrophilic and nucleophilic attack, providing a theoretical basis for the molecule's reactivity in chemical reactions. A high electrophilicity index, another parameter derived from these calculations, indicates a strong capacity to act as an electrophile. acs.org These theoretical approaches are crucial for understanding the molecule's mode of action and for designing more potent and selective pharmaceutical agents. xisdxjxsu.asia Ab-initio Hartree-Fock (HF) methods can also be used alongside DFT to investigate molecular properties. eurjchem.com

Table 1: Theoretical Electronic Properties of Phenylacetamide Derivatives Note: This table presents representative data for phenylacetamide derivatives to illustrate the outputs of quantum chemical calculations, as specific values for (R)-2-Amino-2-phenylacetamide are not publicly available. The values are for illustrative purposes based on typical findings in the literature.

| Property | Description | Typical Finding | Source |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Calculated via DFT methods like B3LYP. | cyberleninka.ru |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Calculated via DFT methods like B3LYP. | cyberleninka.ru |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | A larger gap implies higher stability. | acs.org |

| Electrophilicity Index | A measure of a molecule's ability to accept electrons. | A high index reflects good electrophilic behavior. | acs.org |

Molecular Dynamics Simulations of this compound in Solution and at Interfaces

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of molecular behavior in dynamic systems, such as in a solvent or interacting with a biological target.

In Solution: MD simulations can model this compound in aqueous or organic solvents to understand its solvation, conformational flexibility, and dynamic properties. The simulations track the trajectories of the molecule and surrounding solvent molecules, revealing how intermolecular forces, like hydrogen bonds, influence its behavior. This is particularly important for understanding its solubility, which can be a challenge in aqueous buffers but is higher in solvents like methanol (B129727) or ethanol (B145695).

At Interfaces: MD simulations are frequently used to assess the stability of ligand-receptor complexes. For this compound and its derivatives, this involves simulating the compound at the binding site of a protein or enzyme. These simulations, often run for trajectories of 100 nanoseconds or more, can identify critical interactions, such as hydrogen bonds and hydrophobic contacts with amino acid residues in the binding pocket. researchgate.net This information is crucial for understanding the mechanism of action of biologically active compounds and for structure-based drug design. The predictive power of using MD snapshots for virtual screening has been critically analyzed to improve the identification of potential drug candidates. acs.org

Prediction of Chiral Recognition and Stereoselectivity in this compound Systems

Chiral recognition is the process by which a chiral environment differentiates between the enantiomers of a chiral molecule. Computational methods are instrumental in predicting and explaining the mechanisms behind this stereoselectivity.

The enantioselective interaction between enantiomers and a chiral selector is the basis for chiral separation techniques. wvu.edu Computational docking and modeling can simulate the formation of transient diastereomeric complexes between the enantiomers of 2-Amino-2-phenylacetamide (B42336) and a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase (CSP) used in HPLC. wvu.edugrafiati.com

The "three-point interaction model" is a fundamental concept where at least three points of interaction between the analyte and the chiral selector are necessary for enantioseparation. wvu.edu Computational studies can elucidate these interactions, which may include:

Hydrogen bonding: Interactions between groups like the amino or amide functions of the analyte and polar groups on the selector. grafiati.com

π-π stacking: Interactions between the phenyl ring of the analyte and aromatic moieties on the selector. grafiati.com

Inclusion complexation: The insertion of a bulky, hydrophobic group (like the phenyl group) into a hydrophobic cavity of the selector, such as a cyclodextrin. wvu.edu

Steric hindrance: Differences in how the enantiomers fit into the chiral cavities or binding sites of the selector. grafiati.com

By calculating the binding energies of these diastereomeric complexes, computational models can predict which enantiomer will bind more strongly, thus predicting the elution order in chromatography or the efficiency of a chiral resolving agent. researchgate.net

Table 2: Mechanisms of Chiral Recognition for Phenyl-Containing Compounds This table outlines common chiral selectors and the interaction mechanisms they use to differentiate between enantiomers of compounds containing phenyl groups, applicable to the study of this compound.

| Chiral Selector | Primary Recognition Mechanism | Key Interactions | Source |

| Cyclodextrins (CDs) | Inclusion complex formation | The phenyl group of the analyte inserts into the hydrophobic CD cavity; hydrogen bonds form with hydroxyl groups on the CD rim. | wvu.edu |

| Polysaccharide-based CSPs (e.g., Chiralcel OD, Chiralpak AD) | Formation of diastereomeric complexes | Hydrogen bonding (e.g., with carbamate (B1207046) groups on the CSP), π-π interactions, dipole-dipole interactions, and steric fit within chiral grooves. | grafiati.com |

| Chiral Ionic Liquids | Formation of diastereomeric complexes | Involves specific interactions between the chiral analyte and the chiral ions of the solvent. | researchgate.net |

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. Each conformer has a specific potential energy, and the collection of these energies forms the molecule's potential energy landscape.

For a flexible molecule like this compound, with rotatable bonds connecting the phenyl, amino, and acetamide (B32628) groups, numerous conformers are possible. Computational methods are used to explore this conformational space systematically. By calculating the electronic and Gibbs free energies of various conformers, researchers can identify the most stable (lowest energy) structures in the gas phase and in solution. mdpi.com

This analysis is crucial because the biological activity and chemical reactivity of a molecule often depend on its ability to adopt a specific conformation that is complementary to a receptor's binding site. The relative energies of different conformers determine their population at a given temperature. Studies on structurally related molecules, such as per-O-acylated aminonitriles, demonstrate that the most stable conformer in a solvent can be different from the one in the gas phase, highlighting the importance of including solvent effects in the calculations. mdpi.com The geometric parameters (bond lengths, angles) of the most stable calculated conformers can then be compared with experimental data, for instance, from X-ray crystallography, to validate the computational model. mdpi.commdpi.com

Table 3: Representative Conformational Energy Data Note: This is an illustrative table based on the type of data obtained from conformational analysis of related chiral molecules, as a specific published energy landscape for this compound is not available. Energies are relative to the most stable conformer.

| Conformer | Description of Torsion Angles | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Source |

| Conformer A | Defines the rotation around the C-C and C-N bonds. | 0.00 (Most Stable) | 0.00 (Most Stable) | mdpi.com |

| Conformer B | An alternative, higher-energy spatial arrangement. | +1.5 | +1.8 | mdpi.com |

| Conformer C | Another higher-energy spatial arrangement. | +2.8 | +3.1 | mdpi.com |

Advanced Spectroscopic and Analytical Characterization in R 2 Amino 2 Phenylacetamide Research

High-Resolution NMR Spectroscopy for Stereochemical and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and stereochemical analysis of (R)-2-Amino-2-phenylacetamide and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the protons are characteristic of their chemical environment. For instance, in derivatives of phenylglycinamide, the protons of the phenyl ring, the amide group, and the chiral center can be distinctly identified. nih.gov The ¹H NMR spectrum of this compound itself shows characteristic signals for the aromatic protons, the methine proton at the chiral center (α-carbon), and the protons of the two amino groups (NH₂). researchgate.net One study reported the ¹H NMR spectrum of a phenylglycinamide derivative in CDCl₃, noting the chemical shifts (δ) of the aromatic protons in the range of 7.20-7.68 ppm and the aliphatic CH proton at 4.71 ppm. cdnsciencepub.com

¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the chiral α-carbon are key identifiers. cdnsciencepub.commdpi.com The use of advanced NMR techniques, such as chiral solvating agents, can be employed for chiral recognition. The addition of a chiral solvating agent can induce chemical shift non-equivalence (ΔΔδ) for the corresponding protons of the two enantiomers, allowing for their discrimination and the determination of enantiomeric purity directly from the NMR spectrum. nih.gov This method has been successfully applied to tripeptide derivatives containing amino acid building blocks. nih.gov

Table 1: Representative ¹H NMR Spectral Data for Phenylglycinamide Derivatives This table is for illustrative purposes; specific shifts vary with solvent and derivative structure.

| Proton Assignment | Representative Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic Protons (ArH) | 7.25 - 7.48 | multiplet (m) | nih.govresearchgate.net |

| Methine Proton (α-CH) | 4.44 - 4.95 | singlet (s) / multiplet (m) | researchgate.netcdnsciencepub.com |

| Amide Protons (CONH₂) | 5.49 - 7.85 | broad singlet (br s) / doublet (d) | researchgate.netcdnsciencepub.com |

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy, particularly Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is fundamental for determining the enantiomeric purity and absolute configuration of chiral molecules like this compound. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral sample.

Electronic Circular Dichroism (ECD) has become a powerful technique for assigning the absolute configuration of chiral molecules and quantifying enantiomeric excess. unipd.it The resulting CD spectrum is unique to a specific enantiomer, exhibiting positive or negative bands (Cotton effects) at specific wavelengths corresponding to electronic transitions. The mirror-image spectrum is observed for its opposite enantiomer. This principle is widely used for the structural characterization of chiral species, including amino acids, peptides, and their derivatives. researchgate.netnih.govfigshare.com

For α-amino amides, the complexation with a chiral sensor can induce a strong CD signal, which can be used to determine the chirality of the analyte. nih.gov For example, a stereoregular poly(phenylacetylene) bearing aza-18-crown-6 ether pendants was used as a probe to detect the chirality of α-amino acids and their amides through induced circular dichroism. nih.gov The sign and intensity of the CD spectrum are directly related to the absolute configuration and concentration of the chiral analyte, enabling the determination of enantiomeric excess in a sample. unipd.it While specific ORD data for this compound is not detailed in the provided context, it is a complementary technique to CD, where the optical rotation is measured across a range of wavelengths.

Advanced Mass Spectrometry Techniques in Reaction Monitoring and Identification of Adducts

Advanced mass spectrometry (MS) techniques, often coupled with liquid chromatography (LC-MS), are critical for the analysis of this compound. These methods provide sensitive and accurate mass measurements, which are used for molecular weight confirmation, impurity profiling, and reaction monitoring.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent compound and any related substances or adducts. mdpi.commdpi.com This is crucial for confirming the identity of newly synthesized derivatives and identifying potential byproducts. For instance, in the synthesis of new phenylglycinamide derivatives, LC-MS and HRMS were used to confirm the structures of the final products. mdpi.comnih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another technique used for the characterization of this compound and its derivatives, providing rapid molecular weight determination. researchgate.net Furthermore, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for analyzing the compound and its volatile derivatives. nih.gov The use of this compound hydrochloride as a reference standard in mass spectrometry highlights its importance in ensuring instrumental accuracy. smolecule.com These MS techniques are invaluable for monitoring the progress of chemical reactions by identifying intermediates and final products, as well as for detecting and characterizing any adducts that may form during synthesis or storage.

Chromatographic Methods for Enantiomeric Separation and Purity Assessment

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are the gold standard for the separation of enantiomers and the assessment of enantiomeric purity. csfarmacie.czresearchgate.net

The direct separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs) in HPLC. wvu.edursc.org These columns contain a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation. A wide variety of CSPs are available, including those based on polysaccharides, proteins, and macrocyclic antibiotics, offering versatility for separating a broad range of chiral compounds. phenomenex.com

For this compound and its derivatives, chiral HPLC is routinely used to determine the enantiomeric excess (% ee). Studies have reported achieving excellent enantiomeric purity, with ee values greater than 99%, as confirmed by chiral HPLC analysis. nih.gov The successful synthesis of (R)-phenylglycine and its amide with high enantioselectivity (ee-values ≥ 95%) was also verified using chiral chromatography. frontiersin.orgresearchgate.net The purity of phenylacetamide derivatives can also be assessed using methods like ultra-high performance liquid chromatography (UPLC), with purities greater than 99% being reported. springermedizin.de Besides HPLC, other methods like chiral capillary electrophoresis (CE) have also been shown to be effective for the separation of chiral drug compounds. wvu.edu

Table 2: Chromatographic Techniques for the Analysis of this compound

| Technique | Application | Key Feature | Reference |

|---|---|---|---|

| Chiral HPLC | Enantiomeric Separation, Purity (ee%) Determination | Use of Chiral Stationary Phases (CSPs) to resolve enantiomers. | nih.govwvu.edursc.org |

| UPLC | Purity Assessment | High resolution and speed for purity analysis of the final compound. | nih.govspringermedizin.de |

| Chiral Capillary Electrophoresis (CE) | Enantiomeric Separation | High efficiency separation based on differential electrophoretic mobility in the presence of a chiral selector. | wvu.edu |

Exploration of Biological Activities and Underlying Mechanisms of R 2 Amino 2 Phenylacetamide Derivatives

Molecular Interaction Studies with Biological Macromolecules and Targets

Derivatives of (R)-2-Amino-2-phenylacetamide have been the subject of numerous molecular interaction studies to elucidate their mechanisms of action. These investigations often employ techniques like molecular docking to predict the binding patterns and affinities between the small molecules and their biological targets. springermedizin.de

One significant area of research has been the interaction of these derivatives with receptors in the central nervous system. For instance, modifications to the phenyl ring of this compound can significantly influence its binding affinity and selectivity for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory. The compound and its analogs also interact with adenosine (B11128) A1 receptors, which are involved in modulating neurotransmitter release and excitatory signaling pathways.

Furthermore, derivatives have been designed to target other biological macromolecules. For example, N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates have been synthesized and evaluated as inhibitors of carbonic anhydrases, a family of metalloenzymes crucial for various physiological processes. tandfonline.com Molecular docking studies of these compounds have helped to predict their binding conformations within the active sites of different carbonic anhydrase isoforms. tandfonline.com

In the context of cancer research, the interaction of this compound derivatives with protein kinases has been explored. researchgate.net These enzymes are often dysregulated in cancer cells, and inhibiting their activity is a common therapeutic strategy. Molecular modeling studies have been used to identify stabilized interactions between these derivatives and their target kinases. researchgate.net

Another class of derivatives, those incorporating thiazole (B1198619) moieties, have shown promise as antibacterial agents. tandfonline.com The interactions of these compounds with bacterial targets are being investigated to understand their mechanism of action.

Investigation of Cellular Pathways and Signaling Mechanisms Modulated by this compound Analogs

The biological effects of this compound analogs are a direct consequence of their ability to modulate specific cellular pathways and signaling mechanisms.

A key pathway influenced by these compounds is the MAPK signaling pathway, which is involved in cellular responses to a variety of stimuli, including stress and cytokines. nih.gov For example, 2-phenylacetamide (B93265) has been shown to inhibit the phosphorylation of key proteins in this pathway, such as ERK1/2, JNK, and particularly p38. nih.gov This inhibition can, in turn, affect downstream cellular processes like inflammation and cell proliferation. In the context of hypertension-related renal fibrosis, 2-phenylacetamide was found to reduce the expression of transforming growth factor-β (TGF-β) and SMAD3, key components of a signaling pathway that promotes fibrosis. springermedizin.de

The anticancer activity of some this compound derivatives is linked to their ability to induce apoptosis (programmed cell death) in cancer cells. This is often achieved through the modulation of signaling pathways associated with cell survival and proliferation. For instance, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes that can contribute to cancer progression.

Furthermore, studies on 2-amino-N-phenylacetamide inhibitors of Slack potassium channels have revealed their potential to modulate neuronal activity. nih.gov By inhibiting these channels, the compounds can decrease the firing rate in overexcited neurons, suggesting a potential antiepileptic effect. nih.gov The investigation of these compounds involved screening in HEK-293 cells expressing the Slack channel and evaluating their effects using whole-cell electrophysiology assays. nih.govnih.gov

Structure-Activity Relationship (SAR) Investigations for Biologically Active Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound derivatives. These investigations systematically modify the chemical structure of a lead compound and evaluate the impact of these changes on its biological activity.

SAR studies on 2-amino-N-phenylacetamide inhibitors of Slack potassium channels have shown that even minor structural modifications can significantly impact activity. nih.gov For instance, while significant structural changes often led to a loss of activity, more subtle alterations resulted in compounds with retained potency and selectivity. nih.gov The exploration of different substituents on the N-phenylacetamide portion of the molecule has been a key focus of these SAR studies. frontiersin.org

In the development of α-glucosidase inhibitors based on the N-(4-amino-2-methoxyphenyl)-2-phenylacetamide scaffold, SAR analysis revealed that the nature and position of substituents on the phenyl ring significantly influenced the inhibitory activity. This highlights the importance of fine-tuning the electronic and steric properties of the molecule to enhance its interaction with the enzyme's active site.

Similarly, for theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives with antimicrobial activity, SAR analysis demonstrated that the nature and position of substituents on the aryl ring of the N-phenylacetamide moiety played a crucial role in their protease inhibition and antibacterial potential. frontiersin.org For example, electron-donating and electron-withdrawing groups on the aryl ring were found to increase the inhibitory potential compared to an unsubstituted phenyl ring. frontiersin.org

The following table provides examples of SAR data for different classes of this compound derivatives:

| Derivative Class | Structural Variation | Observed Activity | Reference |

| Slack Potassium Channel Inhibitors | Methylation of the linker | 1.5 to 2-fold less potent than the parent compound. nih.gov | nih.gov |

| α-Glucosidase Inhibitors | Substituents on the phenyl ring | Significantly influenced inhibitory activity. | |

| Antimicrobial Agents | Substituents on the N-phenylacetamide aryl ring | Electron-donating/withdrawing groups increased inhibitory potential. frontiersin.org | frontiersin.org |

| 5-LOX Inhibitors | Replacement of methoxy (B1213986) with nitro group | Decreased activity. tandfonline.com | tandfonline.com |

Insights into Potential Enzyme Inhibition or Receptor Binding Mechanisms

The biological activities of this compound derivatives are often rooted in their ability to inhibit specific enzymes or bind to particular receptors.

Enzyme Inhibition:

Many derivatives have been identified as potent enzyme inhibitors. For example, N-(4-amino-2-methoxyphenyl)-2-phenylacetamide and its analogs have been investigated as inhibitors of α-glucosidase and cyclooxygenase (COX) enzymes. The mechanism of inhibition often involves the binding of the derivative to the active site of the enzyme, thereby preventing the substrate from binding and being converted into a product.

In the case of histone deacetylase (HDAC) inhibitors, a novel series of chiral inhibitors containing an oxazoline (B21484) capping group and an N-(2-aminophenyl)-benzamide unit demonstrated potent and selective inhibition of HDAC3. acs.org One of the most potent compounds in this series, 15k, exhibited slow, tight-binding inhibition of HDACs 1, 2, and 3, with a preference for HDAC3. acs.org

Derivatives of 2-phenylacetamide have also been explored as inhibitors of carbonic anhydrases. tandfonline.com The proposed mechanism involves the coordination of the sulfonamide group of the inhibitor to the zinc ion in the enzyme's active site, a key interaction for potent inhibition. tandfonline.com

Receptor Binding:

As mentioned earlier, this compound and its analogs can act as antagonists at the NMDA receptor and modulators of the adenosine A1 receptor. Antagonism at the NMDA receptor involves the binding of the compound to the receptor in a way that prevents its activation by the natural ligand, glutamate. This can lead to a reduction in neuronal excitability, which may be beneficial in conditions like depression and chronic pain.

The following table summarizes the inhibitory activities of selected this compound derivatives against various enzymes:

| Derivative | Target Enzyme | IC₅₀/Kᵢ Value | Reference |

| N-(4-amino-2-methoxyphenyl)-2-phenylacetamide derivative with -Cl substituent | EGFR | 90 nM | |

| Indole-2,3-dione derivative 2h | hCA II | 5.87 nM (Kᵢ) | tandfonline.com |

| Indole-2,3-dione derivative 2h | hCA XII | 7.91 nM (Kᵢ) | tandfonline.com |

| N-(2-aminophenyl)-benzamide 15k | HDAC3 | 6 nM (IC₅₀) | acs.org |

| Theophylline-1,2,4-triazole derivative 4c | Serine Protease | 0.015 ± 0.25 mg (IC₅₀) | frontiersin.org |

| 4-(4-Aryl-5-benzoyl-2-(N,N-disubstituted) aminothiazole with R = OCH₃ and R¹ = diphenylamine | 5-LOX | 0.9 ± 0.1 µM (IC₅₀) | tandfonline.com |

Solid State Chemistry and Crystal Engineering of R 2 Amino 2 Phenylacetamide

Polymorphism and Crystallization Studies of (R)-2-Amino-2-phenylacetamide

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in the pharmaceutical sciences. researchgate.net Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including melting point, solubility, and stability, which can significantly impact the drug's bioavailability and therapeutic efficacy. researchgate.net

This compound, a chiral building block in organic synthesis, has been the subject of crystallization studies, often in the context of resolving racemic mixtures. The crystallization process can be influenced by various factors such as the choice of solvent, temperature, and the presence of impurities. These parameters can dictate which polymorphic form is preferentially crystallized. While specific polymorphic forms of this compound are not extensively detailed in the provided search results, the general principles of polymorphism suggest that controlling crystallization conditions is key to obtaining a desired solid form with consistent properties. researchgate.net

The resolution of racemic 2-amino-2-phenylacetamide (B42336) often employs diastereomeric salt formation with a chiral resolving agent, such as L-(+)-tartaric acid. This process involves crystallization to separate the desired enantiomer. For instance, using a mixture of ethanol (B145695) and water as the solvent, it is possible to achieve a high enantiomeric excess of the (R)-enantiomer after several recrystallization cycles.

| Parameter | Details |

| Racemate | (±)-2-Amino-2-phenylacetamide |

| Resolving Agent | L-(+)-Tartaric acid |

| Solvent | Ethanol/Water (3:1) |

| Recrystallization Cycles | 3 |

| Yield of (R)-Enantiomer | 40% |

| Enantiomeric Excess (ee) | 99.5% |

This table summarizes the conditions for the resolution of racemic 2-amino-2-phenylacetamide via diastereomeric salt crystallization.

Co-crystallization and Salt Formation Strategies for this compound (e.g., hydrochloride salt)

Co-crystallization and salt formation are widely used strategies in crystal engineering to modify the physicochemical properties of APIs. Salt formation, in particular, is a common approach to enhance solubility and stability. rsc.org More than half of all drug APIs are marketed as salts. rsc.org

For this compound, the formation of its hydrochloride salt is a notable example. This salt form is utilized to improve the compound's solubility, which can be advantageous for certain applications. The process of forming a salt involves the reaction of the basic amino group of this compound with an acid, such as hydrochloric acid. This results in a proton transfer and the formation of an ionic pair that crystallizes as a salt.

The selection of a suitable counterion is crucial in salt formation, as it can influence the crystal packing and, consequently, the physical properties of the resulting salt. rsc.org The design of salts with desired properties remains a significant area of research. rsc.org

Supramolecular Self-Assembly and Hydrogen Bonding Networks

The crystal structure of this compound and its derivatives is significantly influenced by supramolecular self-assembly, which is driven by non-covalent interactions, primarily hydrogen bonding. rsc.org The molecule contains both hydrogen bond donors (the amino and amide groups) and acceptors (the carbonyl oxygen and the amino group), allowing for the formation of extensive hydrogen-bonding networks. nih.gov

The ability to form these ordered structures through self-assembly is a key principle in crystal engineering and is fundamental to designing crystalline materials with specific properties. rsc.org

Role of Chiral Recognition in Crystal Packing

Chiral recognition is a fundamental phenomenon in chemistry and biology where a chiral molecule interacts differently with the two enantiomers of another chiral compound. researchgate.net In the solid state, this principle governs how chiral molecules pack in a crystal lattice. For a single enantiomer like this compound, the chiral centers of adjacent molecules will interact in a specific and repeating manner, leading to a well-defined and non-centrosymmetric crystal structure.

The specific three-dimensional arrangement of the phenyl, amino, and acetamide (B32628) groups around the chiral carbon atom dictates the possible intermolecular interactions. The crystal packing will be such that these interactions are optimized, leading to a stable crystalline form. This is a critical aspect, as nature often utilizes chiral systems for molecular recognition and asymmetric synthesis. researchgate.net The distinct physiological effects of different enantiomers of a chiral drug underscore the importance of producing and administering them in an enantiomerically pure form. researchgate.net

The resolution of racemic 2-amino-2-phenylacetamide through diastereomeric salt formation is a practical application of chiral recognition in crystallization. The chiral resolving agent, L-(+)-tartaric acid, interacts differently with the (R)- and (S)-enantiomers, leading to the formation of diastereomeric salts with different solubilities, which allows for their separation by crystallization.

Derivatives and Analogues of R 2 Amino 2 Phenylacetamide: Synthesis and Research Applications

Synthesis of Functionalized (R)-2-Amino-2-phenylacetamide Derivatives

The synthesis of derivatives of this compound often involves the modification of its core structure to introduce new functional groups and properties. Key synthetic strategies include N-acylation, the formation of Schiff bases, and palladium-catalyzed C-H activation.

N-Acylation: The amino group of this compound is readily acylated to form a variety of N-acyl derivatives. This reaction is typically achieved by treating the parent compound with acylating agents such as acid anhydrides or acyl chlorides. dntb.gov.ua For instance, N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones with a terminal phenanthroline substituent have been synthesized. beilstein-journals.org These compounds are of interest as dual-mode molecular switches, capable of modulating their optical and fluorescent properties in response to light and metal ions. beilstein-journals.org The synthesis involves the condensation of 3-hydroxybenzo[b]thiophene-2-carbaldehyde with 5-aminophenanthroline, followed by acylation with agents like acetic anhydride, propionic anhydride, or phenylacetyl chloride. beilstein-journals.org

Another approach to N-acylated derivatives is through a variant of the Strecker reaction, which involves the three-component condensation of an aldehyde, an amine, and hydrogen cyanide. acs.orgnih.gov While the traditional Strecker reaction uses amines, recent research has explored the use of amides, such as 2-phenylacetamide (B93265), to produce N-acylated α-aminonitriles. acs.orgnih.gov These compounds are valuable as they can act as mechanism-based inhibitors for certain enzymes. acs.orgnih.gov

Schiff Base Formation: The primary amino group of this compound can react with aldehydes and ketones to form Schiff bases. These reactions are often carried out using green chemistry principles, such as microwave-assisted synthesis or the use of natural biocatalysts like garlic extract, to promote environmentally friendly and efficient processes. uokerbala.edu.iq

Palladium-Catalyzed C-H Activation: Palladium-catalyzed C(sp2)-H activation provides a powerful tool for the functionalization of the phenyl ring of phenylacetamide derivatives. researchgate.net This method allows for the direct installation of various groups, such as olefins and alkynes, onto the aromatic core. For example, N-substituted 2-pyridones have been used as directing groups to achieve selective C-H olefination and alkynylation of phenylacetamido-2-pyridones. researchgate.net This strategy has demonstrated a broad substrate scope and tolerance for various functional groups. researchgate.net

| Derivative Type | Synthetic Method | Key Reagents | Significance | Reference |

|---|---|---|---|---|

| N-Acylated Derivatives | Acylation | Acid anhydrides, Acyl chlorides | Precursors for molecular switches, enzyme inhibitors | dntb.gov.uabeilstein-journals.org |

| N-Acylated α-Aminonitriles | Strecker-type reaction | Aldehyde, Cyanide source | Potential mechanism-based enzyme inhibitors | acs.orgnih.gov |

| Schiff Bases | Condensation | Aldehydes, Ketones | Intermediates in organic synthesis | uokerbala.edu.iq |

| Aryl-Functionalized Derivatives | Pd-catalyzed C-H activation | Olefins, Alkynes, Palladium catalyst | Access to complex molecular architectures | researchgate.net |

Stereospecific Transformations and Reactivity Studies of Derivatized this compound

The stereochemistry of this compound is a critical aspect of its reactivity, and maintaining or controlling this stereochemistry during transformations is paramount.

Stereoselective Reactions: this compound and its derivatives participate in various stereoselective reactions. For example, in the Ugi four-component reaction (U-4CR), (R)-α-phenylglycinamide can act as a chiral amino component, leading to high diastereoselectivity in the synthesis of α-amino acid and peptide derivatives. researchgate.net Similarly, diastereoselective Strecker reactions using (R)-phenylglycine amide as a chiral auxiliary have been reported, often accompanied by a crystallization-induced asymmetric transformation that allows for the isolation of a single diastereomer in high yield and purity. rug.nl

Reactivity of N-Acyl Derivatives: N-acylated derivatives of this compound exhibit unique reactivity. For example, N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones undergo Z-E isomerization upon irradiation with light, followed by a rapid N→O acyl group migration to form O-acylated isomers. beilstein-journals.org This photochromic behavior is reversible, with the reverse reaction being catalyzed by protonic acids. beilstein-journals.org

P-Stereogenic Ligands: (R)-phenylglycinamide has been used as a chiral primary amine in stereospecific nucleophilic substitution reactions at a phosphorus center. rsc.orgrsc.org This reaction provides a novel route to bulky P-stereogenic aminophosphine (B1255530) boranes, which are valuable ligands in asymmetric catalysis. rsc.orgrsc.org The reaction proceeds with a high degree of diastereomeric excess. rsc.org

| Reaction Type | Derivative Used | Key Feature | Product | Reference |

|---|---|---|---|---|

| Ugi Four-Component Reaction | (R)-α-Phenylglycinamide | High diastereoselectivity | α-Amino acid and peptide derivatives | researchgate.net |

| Strecker Reaction | (R)-Phenylglycine amide | Crystallization-induced asymmetric transformation | Diastereomerically pure α-amino nitriles | rug.nl |

| Photoisomerization | N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones | Z-E isomerization and N→O acyl migration | O-acylated isomers | beilstein-journals.org |

| Nucleophilic Substitution at Phosphorus | (R)-Phenylglycinamide | High diastereomeric excess | Bulky P-stereogenic aminophosphine boranes | rsc.orgrsc.org |

Applications of this compound Derivatives in Advanced Materials Research

The functionalized derivatives of this compound are finding increasing use in the development of advanced materials with novel properties and applications.

Molecular Switches and Sensors: As previously mentioned, N-acylated derivatives incorporating a phenanthroline moiety have been synthesized as dual-mode molecular switches. beilstein-journals.org Their ability to respond to both light and metal ions makes them promising candidates for applications in electronic devices, optical information recording, and the development of chemo- and biosensors for detecting the ionic composition of their environment. beilstein-journals.org

Functional Polymers and Materials: The versatile chemistry of this compound derivatives allows for their incorporation into polymers and other materials. Nitrogen-containing heterocyclic compounds, which can be synthesized from amino-functionalized precursors, are important building blocks in materials science, contributing to the development of organic conductors and other functional materials. openmedicinalchemistryjournal.com The ability to introduce specific functional groups through derivatization enables the fine-tuning of the material's properties for specific applications.

Chiral Materials: The inherent chirality of this compound can be transferred to its derivatives, making them valuable for the creation of chiral materials. These materials can have applications in areas such as asymmetric catalysis, chiral separations, and chiroptical devices. The synthesis of P-stereogenic ligands from (R)-phenylglycinamide is a prime example of how its chirality can be leveraged to create materials with specific stereochemical properties. rsc.orgrsc.org

Future Directions and Emerging Research Frontiers for R 2 Amino 2 Phenylacetamide

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Prediction and Property Optimization

The convergence of artificial intelligence (AI) and machine learning (ML) with synthetic chemistry is set to revolutionize the discovery and optimization of molecules like (R)-2-amino-2-phenylacetamide. beilstein-journals.orgchimia.ch These computational tools offer the potential to dramatically accelerate the identification of novel synthetic pathways and to predict and refine the properties of its derivatives for specific applications.

ML algorithms can be trained on vast datasets of chemical reactions to predict optimal reaction conditions, including catalysts, solvents, and temperatures, for the synthesis of this compound and its analogs. beilstein-journals.org This data-driven approach can significantly reduce the time and resources spent on empirical trial-and-error experimentation. chimia.ch For instance, ML models can be employed to predict the enantioselectivity of a reaction, a crucial factor in the synthesis of chiral compounds. researchgate.net

Furthermore, AI and ML can be utilized for de novo drug design, generating novel molecular structures based on the this compound scaffold with optimized biological activities. nih.gov By learning the relationship between chemical structures and their properties, these models can propose new derivatives with enhanced efficacy or improved safety profiles. nih.gov This synergy between computational prediction and experimental validation promises to unlock the full therapeutic potential of this important chiral building block.

Table 1: Applications of AI/ML in this compound Research

| Application Area | AI/ML Technique | Potential Impact |

| Synthetic Route Prediction | Retrosynthesis Algorithms, Reaction Condition Prediction Models | Accelerated discovery of efficient and novel synthetic pathways. |

| Property Optimization | Quantitative Structure-Activity Relationship (QSAR) models, Generative Models | Design of derivatives with enhanced biological activity and desired physicochemical properties. |

| Catalyst Design | Machine Learning-guided Catalyst Screening | Identification of optimal catalysts for enantioselective synthesis. |

Development of Novel Catalytic Systems Based on this compound Scaffolds

The inherent chirality and functional groups of this compound make it an excellent candidate for the development of novel catalytic systems. Its derivatives can act as chiral ligands in metal-catalyzed reactions or as organocatalysts, driving asymmetric transformations with high efficiency and selectivity.

Researchers are actively exploring the synthesis of new ligands derived from this compound for use in asymmetric catalysis. scu.edu.cn These ligands can coordinate with various transition metals to form chiral catalysts capable of promoting a wide range of chemical reactions, such as hydrogenations, cycloadditions, and cross-coupling reactions. beilstein-journals.orgualberta.caualberta.ca The development of such catalysts is crucial for the environmentally friendly and atom-economical synthesis of enantiomerically pure compounds. ualberta.ca